IRL 1038

Endothelin Receptor Binding Selectivity

IRL 1038, [Cys11-Cys15]-endothelin-1(11-21), is the first reported selective ETB receptor antagonist peptide. Researchers seeking to isolate ETB-mediated contractile responses or validate ETB-specific contributions in cardiovascular and renal studies face cross-validation variability when substituting other nominally selective antagonists. • Selective ETB blockade at 3 µM in guinea pig ileal/tracheal smooth muscle without affecting ETA responses. • Validated in vivo: abolishes volume-stimulated ANF secretion at 0.1 mg/rat, while ETA antagonist BQ-123 has no effect. • Benchmark reference compound for standardizing ETB selectivity assays in endothelium-dependent relaxation studies. Supplied as lyophilized powder, desiccated at -20°C, with documented purity and stability for reproducible research outcomes.

Molecular Formula C68H92N14O15S2
Molecular Weight 1409.7 g/mol
CAS No. 144602-02-8
Cat. No. B013117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRL 1038
CAS144602-02-8
SynonymsCys(11)-Cys(15)-endothelin-1 (11-21)
endothelin-1 (11-21), Cys(11)-Cys(15)-
endothelin-1(11-21), cysteinyl(11)-cysteine(15)-
IRL 1038
IRL-1038
Molecular FormulaC68H92N14O15S2
Molecular Weight1409.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N
InChIInChI=1S/C68H92N14O15S2/c1-9-37(7)56(66(94)78-52(68(96)97)27-41-30-71-46-19-15-14-18-44(41)46)82-67(95)57(38(8)10-2)81-63(91)51(29-54(84)85)76-59(87)47(24-35(3)4)73-62(90)50(28-42-31-70-34-72-42)75-64(92)53-33-99-98-32-45(69)58(86)80-55(36(5)6)65(93)77-49(26-40-20-22-43(83)23-21-40)60(88)74-48(61(89)79-53)25-39-16-12-11-13-17-39/h11-23,30-31,34-38,45,47-53,55-57,71,83H,9-10,24-29,32-33,69H2,1-8H3,(H,70,72)(H,73,90)(H,74,88)(H,75,92)(H,76,87)(H,77,93)(H,78,94)(H,79,89)(H,80,86)(H,81,91)(H,82,95)(H,84,85)(H,96,97)/t37-,38-,45-,47-,48-,49?,50-,51-,52-,53?,55-,56-,57-/m0/s1
InChIKeyOETKRDJJNWJFOP-PFAVPODXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRL 1038 Selective ETB Antagonist


IRL 1038, also designated [Cys¹¹-Cys¹⁵]-endothelin-1(11–21), is a peptidic antagonist characterized as the first reported compound to exhibit selective antagonism toward the endothelin ETB receptor subtype [1]. It is a fragment of endothelin-1 and is primarily utilized as a pharmacological tool in receptor localization studies and functional assays investigating ETB-mediated responses across various tissues, including those from rats, guinea pigs, pigs, and humans [2].

Workflow
ETB receptor localization and functional assay studies
Selection
First reported selective ETB antagonist; peptidic ET-1 fragment
Context
Cross-species tissue pharmacology (rat, guinea pig, pig, human)

IRL 1038 Substitution Risks


Direct substitution of IRL 1038 with other nominally 'selective' ETB receptor antagonists—such as BQ-788 or RES-701-1—without cross-validation introduces significant experimental variability. While these compounds share the ETB receptor as their primary target, they exhibit distinct pharmacological profiles in terms of binding affinity, species-dependent selectivity, and functional antagonism, particularly in human tissue assays [1]. Furthermore, reports indicate that the chemical stability of IRL 1038 is limited, a property that may differ from more stable peptidomimetic antagonists, directly impacting experimental reproducibility and requiring distinct handling protocols [2].

Pharmacological profile with BQ-788 or RES-701-1 may shift binding affinity, species selectivity, and functional antagonism; cross-validation required.
Limited chemical stability compared to peptidomimetic antagonists may affect experimental reproducibility; handling protocols differ.

IRL 1038 Comparative Evidence


ETB Selectivity Over ETA Receptors

In radioligand binding inhibition studies across multiple species' tissue membranes, IRL 1038 demonstrates a quantitatively defined selectivity for ETB receptors relative to ETA receptors. Its affinity for ETB is in the low nanomolar range, whereas its affinity for ETA is approximately two orders of magnitude lower, establishing a clear pharmacological window for ETB-specific interrogation [1].

ETB Selectivity Over ETA
Direct comparison
ETB Ki 6–11 nM; ETA Ki 0.4–0.7 μM
Selectivity ratio ~40–120 fold
Supports ETB receptor attribution in binding studies
Radioligand inhibition across multiple species membranes
Endothelin Receptor Binding Selectivity

Functional Antagonism in Smooth Muscle

In functional contraction assays designed to isolate ETB receptor-mediated responses, IRL 1038 (3 μM) effectively antagonized ET-3-stimulated contraction in guinea pig ileal and tracheal smooth muscle. Critically, at the same concentration, it did not affect ETA receptor-mediated contraction of rat aortic smooth muscle, providing functional evidence of its selectivity [1]. This contrasts with other ETB antagonists that may exhibit partial agonism or reduced selectivity in certain functional systems [2].

Smooth Muscle Functional Antagonism
Direct comparison
3 μM blocked ETB-mediated contraction; no effect on ETA-mediated contraction
Functional selectivity supports ETB pathway interpretation
Guinea pig ileum/trachea vs rat aorta; ET-3/ET-1 stimulus
Smooth Muscle Pharmacology Functional Assay Receptor Subtype

Endothelium-Dependent Vasodilation Selectivity

IRL 1038 (0.3–3 μM) selectively inhibited endothelium-dependent relaxation induced by endothelins in norepinephrine-stimulated rat aorta but did not affect relaxation induced by carbachol [1]. This specific inhibition confirms that IRL 1038 targets the ETB receptor-mediated release of relaxing factors from the vascular endothelium without broadly impairing other endothelium-dependent vasodilatory pathways [2].

Endothelium-Dependent Relaxation
Direct comparison
0.3–3 μM inhibited endothelin-induced relaxation; did not affect carbachol-induced relaxation
Isolates ETB-dependent vascular relaxation pathway
Rat aorta with endothelium; norepinephrine pre-contraction
Vascular Biology Endothelium Relaxation

Volume-Stimulated ANF Secretion

In a conscious rat model of volume-stimulated atrial natriuretic factor (ANF) secretion, the ETB antagonist IRL 1038 (0.1 mg/rat) abolished the ANF response, whereas the ETA antagonist BQ-123 (1 mg/rat) had no significant effect compared to controls [1]. This head-to-head comparison in an integrated physiological system demonstrates that ETB receptor blockade is the primary mediator of this specific hemodynamic response, a finding that cannot be replicated using an ETA-selective compound.

Volume-Stimulated ANF Secretion
Direct comparison
0.1 mg/rat abolished ANF response; BQ-123 (ETA) had no effect
Demonstrates ETB-specific role in volume homeostasis endpoint
Conscious rat model; comparison with ETA and non-selective antagonist
In Vivo Pharmacology Cardiovascular Natriuretic Peptide

Renal Efferent Arteriole Constriction

In vivo microscopy of the split hydronephrotic rat kidney demonstrated that both ETB antagonists, IRL 1038 (1 μM) and BQ-788 (0.2 μM), effectively antagonized ET-1-induced constriction in preglomerular vessels and efferent arterioles. In contrast, the ETA antagonist BQ-123 (1 μM) only antagonized constriction in preglomerular vessels, failing to block the response in efferent arterioles [1]. This direct, quantitative comparison within the same experimental model highlights the functional equivalence of IRL 1038 and BQ-788 in targeting ETB-mediated renal vasoconstriction, while clearly distinguishing their mechanism from ETA blockade.

Renal Efferent Arteriole Constriction
Direct comparison
1 μM blocked ET-1 constriction in efferent arterioles; BQ-123 ineffective at this site
ETB-mediated renal microvascular tone context supported
In vivo rat kidney microscopy; functional profile shared with BQ-788
Renal Microcirculation In Vivo Imaging Vasoconstriction

Chemical Stability Considerations

Unlike the more chemically stable peptidomimetic antagonist BQ-788, IRL 1038 has been noted in the literature for its limited chemical stability [1]. This is a critical practical differentiator for procurement and experimental design, as it necessitates specific storage, handling, and solution preparation protocols to ensure compound integrity and reproducible results.

Chemical Stability
Class-level inference
Limited stability reported; peptidomimetic BQ-788 more stable
Handling and solution protocol context requires review
Qualitative literature note; storage conditions impact reproducibility
Compound Stability Peptide Chemistry Experimental Reproducibility

IRL 1038 Applications


Isolated Smooth Muscle Contraction Assay

IRL 1038 is optimally deployed in isolated organ bath experiments where the objective is to pharmacologically isolate and characterize the contractile component mediated by ETB receptors. As demonstrated in guinea pig ileal and tracheal smooth muscle, 3 μM IRL 1038 provides a complete and selective blockade of ETB-mediated contraction without affecting ETA-mediated responses [1]. This makes it an essential tool for tissue-specific receptor mapping and for validating the selectivity of novel ET receptor ligands.

ETB-Specific Hemodynamics In Vivo

For studies investigating the physiological role of ETB receptors in integrated cardiovascular regulation, IRL 1038 provides a clear in vivo differentiation from ETA antagonists. Its ability to abolish volume-stimulated ANF secretion at 0.1 mg/rat, while BQ-123 (ETA antagonist) has no effect, validates its use in conscious animal models to probe ETB-specific contributions to fluid homeostasis and blood pressure regulation [1].

Efferent Arteriole-Specific Blockade

In vivo renal microcirculation studies benefit from the functional equivalence of IRL 1038 and BQ-788 in blocking ET-1-induced constriction of efferent arterioles—a site where ETA antagonists like BQ-123 are ineffective [1]. IRL 1038 at 1 μM is a validated tool for investigating the role of ETB receptors in regulating glomerular filtration pressure and renal hemodynamics in rat models.

Novel ETB Antagonist Validation

Given its historical status as the first reported ETB-selective antagonist, IRL 1038 serves as a benchmark reference compound for validating the selectivity and potency of newly developed ETB ligands in standardized functional assays, such as the inhibition of endothelium-dependent relaxation in rat aorta [1]. Its well-characterized, albeit modest, selectivity profile provides a consistent baseline for comparative pharmacological evaluation.

Application
Selection Property
Validation Focus
Isolated smooth muscle contraction assay
ETB receptor functional selectivity
ETB-mediated contraction endpoint review
ETB-specific hemodynamics in vivo
In vivo ETB pharmacodynamic selectivity
Volume-stimulated ANF endpoint monitoring
Efferent arteriole-specific blockade
Renal microvascular ETB antagonism
Efferent arteriole constriction endpoint
Novel ETB antagonist validation
Benchmark ETB antagonist profile
Comparative selectivity and functional endpoint review
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